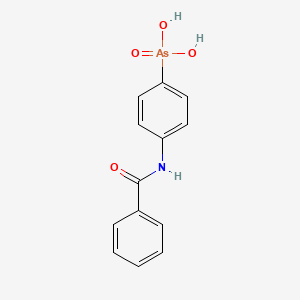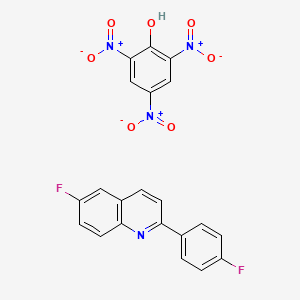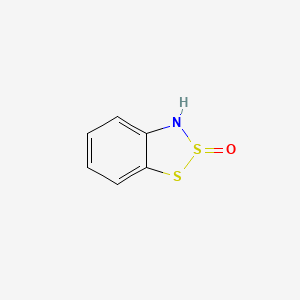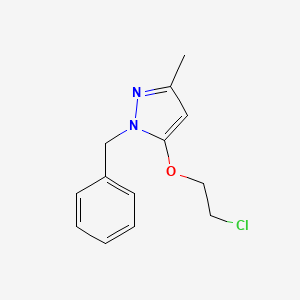
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl-: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group at the first position, a 2-chloroethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Benzylation: The introduction of the benzyl group at the first position can be achieved through a nucleophilic substitution reaction. This involves the reaction of 3-methyl-1H-pyrazole with benzyl chloride in the presence of a base such as potassium carbonate.
Chloroethoxylation: The 2-chloroethoxy group can be introduced at the fifth position through an etherification reaction. This involves the reaction of the intermediate compound with 2-chloroethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: Pyrazole derivatives can undergo oxidation reactions to form pyrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of pyrazole derivatives can lead to the formation of dihydropyrazoles. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Pyrazole derivatives can undergo various substitution reactions, including halogenation, alkylation, and acylation. These reactions often involve reagents such as halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkyl halides, acyl chlorides; typically carried out in the presence of a base or catalyst.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Dihydropyrazoles
Substitution: Halogenated, alkylated, or acylated pyrazole derivatives
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. Pyrazole derivatives have shown promise in the treatment of conditions such as arthritis and certain types of cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins.
Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of intrinsic apoptotic pathways, involving the release of cytochrome c and activation of caspases.
相似化合物的比较
Similar Compounds
- 1-Benzyl-3-iodo-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 4-Iodopyrazole
Uniqueness
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- is unique due to the presence of the 2-chloroethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other pyrazole derivatives.
属性
CAS 编号 |
5371-90-4 |
|---|---|
分子式 |
C13H15ClN2O |
分子量 |
250.72 g/mol |
IUPAC 名称 |
1-benzyl-5-(2-chloroethoxy)-3-methylpyrazole |
InChI |
InChI=1S/C13H15ClN2O/c1-11-9-13(17-8-7-14)16(15-11)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3 |
InChI 键 |
WYXRAKZFVVLFRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)OCCCl)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

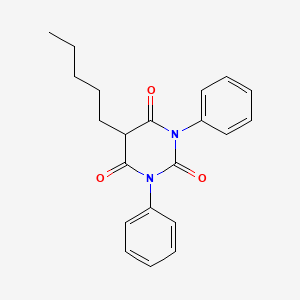

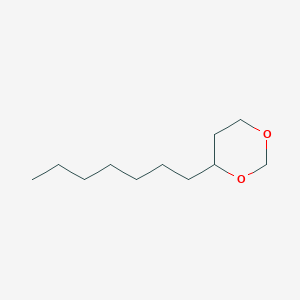
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)

